molecular formula C15H27N3O4S B6986338 N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide

N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide

Cat. No.: B6986338
M. Wt: 345.5 g/mol
InChI Key: VXCXJHOEAIMKRV-UHFFFAOYSA-N
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Description

N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-6,6-dioxo-6lambda6-thia-2-azaspiro[34]octane-8-carboxamide is a complex organic compound with a unique spiro structure

Properties

IUPAC Name

N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-6,6-dioxo-6λ6-thia-2-azaspiro[3.4]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O4S/c1-14(2)10-18(5-6-22-14)4-3-17-13(19)12-7-23(20,21)11-15(12)8-16-9-15/h12,16H,3-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCXJHOEAIMKRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCO1)CCNC(=O)C2CS(=O)(=O)CC23CNC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide typically involves multiple steps. The process begins with the preparation of the morpholine derivative, followed by the introduction of the spiro structure through a series of cyclization reactions. The final step involves the incorporation of the carboxamide group under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its spiro structure and the presence of multiple functional groups, which confer distinct chemical and biological properties.

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